molecular formula C26H46N8O13 B14233547 L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine CAS No. 548462-91-5

L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14233547
CAS No.: 548462-91-5
M. Wt: 678.7 g/mol
InChI Key: WTFBSSUZMMICGL-GOMYCMKKSA-N
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Description

L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a peptide compound composed of seven amino acids: serine, alanine, serine, serine, leucine, glutamine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and bioactivity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Oxidation of serine residues can lead to the formation of oxoacids.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield oxoacids, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl: Another peptide with similar amino acid composition but different sequence and properties.

Uniqueness

L-Seryl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence, which imparts distinct structural and functional characteristics. Its multiple serine residues contribute to its hydrophilicity and potential for forming hydrogen bonds, influencing its interactions with biological molecules.

Properties

CAS No.

548462-91-5

Molecular Formula

C26H46N8O13

Molecular Weight

678.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H46N8O13/c1-11(2)6-15(23(43)30-14(4-5-19(28)39)22(42)34-18(10-38)26(46)47)31-24(44)17(9-37)33-25(45)16(8-36)32-20(40)12(3)29-21(41)13(27)7-35/h11-18,35-38H,4-10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,43)(H,31,44)(H,32,40)(H,33,45)(H,34,42)(H,46,47)/t12-,13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

WTFBSSUZMMICGL-GOMYCMKKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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